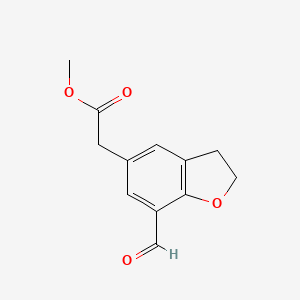![molecular formula C10H16O3 B13554258 8-Oxaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13554258.png)
8-Oxaspiro[4.5]decane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-oxaspiro[4.5]decane-2-carboxylic acid is a novel cyclic derivative of glutamic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: A convenient synthesis of 8-oxaspiro[4.5]decane-2-carboxylic acid can be achieved using commercially available reagents. One method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions typically include the use of anhydrous solvents and a base to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for 8-oxaspiro[4.5]decane-2-carboxylic acid are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-oxaspiro[4.5]decane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
8-oxaspiro[4.5]decane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 8-oxaspiro[4.5]decane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 8-oxa-2-azaspiro[4.5]decane
- Tetrahydropyran derivatives
- Spirocyclic compounds
Uniqueness: 8-oxaspiro[4.5]decane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
8-oxaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-1-2-10(7-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) |
Clave InChI |
JYUBPTCJXFFRRC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCOCC2)CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride](/img/structure/B13554188.png)


![3-[(2-Aminopropyl)sulfanyl]benzoicacidhydrochloride](/img/structure/B13554204.png)
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13554214.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B13554222.png)





![8-Azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13554266.png)
